

# Potassium Magnesium Citrate Demonstrates Superiority Over Potassium Chloride in Preventing Hyperglycemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesium;potassium;chloride*

Cat. No.: *B14754218*

[Get Quote](#)

A comprehensive analysis of a head-to-head clinical trial reveals that potassium-magnesium citrate (KMgCit) is more effective than potassium chloride (KCl) in preventing thiazide-diuretic-induced hyperglycemia. This guide provides an in-depth comparison, presenting the key experimental data, detailed methodologies, and an exploration of the underlying physiological mechanisms for researchers, scientists, and drug development professionals.

A recent double-blind, randomized controlled trial published in *Hypertension* provides compelling evidence for the superiority of KMgCit over the more commonly used KCl in mitigating the adverse metabolic effects of chlorthalidone, a thiazide diuretic widely prescribed for hypertension.<sup>[1][2]</sup> The study highlights that while both supplements can address diuretic-induced hypokalemia, KMgCit offers the additional benefit of preventing the associated rise in blood sugar levels.

## Quantitative Data Summary

The primary endpoint of the study was the change in fasting plasma glucose (FPG) after 16 weeks of supplementation. The results demonstrated a statistically significant advantage for KMgCit over KCl.<sup>[3]</sup>

| Parameter                                      | KCl Group                      | KMgCit Group | p-value |
|------------------------------------------------|--------------------------------|--------------|---------|
| Change in Fasting<br>Plasma Glucose<br>(mg/dL) | +2.3                           | -5.6         | <0.05   |
| Absolute Difference                            | 7.9 mg/dL lower with<br>KMgCit |              |         |
| Change in Serum<br>Potassium (mEq/L)           | +0.4                           | +0.6         | <0.05   |
| Change in Serum<br>Magnesium (mEq/L)           | -0.04                          | +0.03        | <0.05   |
| Change in 24-h<br>Urinary Citrate<br>(mg/day)  | -1.8                           | +231.5       | <0.001  |

Data adapted from Vongpatanasin et al., Hypertension, 2023.[\[3\]](#)

## Experimental Protocols

The clinical trial that forms the basis of this comparison was meticulously designed to isolate the effects of the different potassium supplements.

**Study Design:** A double-blind, randomized controlled trial was conducted with 60 non-diabetic hypertensive patients.[\[1\]](#)[\[2\]](#)

**Patient Population:** The study included men and women between the ages of 18 and 80 with a diagnosis of hypertension (systolic blood pressure  $\geq$ 140 mmHg or diastolic blood pressure  $\geq$ 90 mmHg) or currently on antihypertensive medication. Key exclusion criteria included a history of diabetes, chronic kidney disease (eGFR  $<$ 45 mL/min/1.73m<sup>2</sup>), and the use of potassium-sparing diuretics.

**Intervention:** The study consisted of a 3-week run-in period where all participants received 25 mg/day of chlorthalidone to induce hypertension and potential metabolic side effects. Following this, participants were randomized to receive either:

- Potassium Chloride (KCl): 40 mEq per day
- Potassium-Magnesium Citrate (KMgCit): 40 mEq of potassium, 20 mEq of magnesium, and 60 mEq of citrate per day

The supplementation period lasted for 16 weeks.

**Laboratory Methods:** Fasting blood samples were collected at baseline and at the end of the 16-week intervention period. Fasting plasma glucose was measured using a glucose oxidase method. Serum potassium, magnesium, and other electrolytes were analyzed using standard automated laboratory techniques. 24-hour urine collections were performed to assess urinary excretion of citrate and electrolytes.

## Mandatory Visualizations

To elucidate the complex biological processes and the experimental design, the following diagrams have been generated.



[Click to download full resolution via product page](#)

**Figure 1.** Experimental workflow of the clinical trial.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Potassium Magnesium Citrate is Superior to Potassium Chloride in Reversing Metabolic Side Effects of Chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Potassium Magnesium Citrate Demonstrates Superiority Over Potassium Chloride in Preventing Hyperglycemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754218#confirming-the-superiority-of-potassium-magnesium-citrate-over-kcl-in-preventing-hyperglycemia]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)